molecular formula C7H11ClN2O B1524292 (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride CAS No. 1060817-49-3

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride

Cat. No.: B1524292
CAS No.: 1060817-49-3
M. Wt: 174.63 g/mol
InChI Key: KESPLEVQOQAPRT-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents

Industrial Production Methods

Industrial production of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of metal catalysts, such as copper or ruthenium, to facilitate the cycloaddition reactions. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is primarily investigated for its potential therapeutic effects. It has been explored as a precursor for the synthesis of novel drug candidates targeting various diseases, including:

  • Cancer : The compound may inhibit specific protein kinases involved in tumor growth, thus exhibiting anticancer properties.
  • Inflammation : Its structural features suggest potential anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis.

Neuropharmacology

Research indicates that this compound could play a role in neuropharmacological applications, particularly in the treatment of neurodegenerative diseases. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

Anticancer Activity

A study demonstrated that derivatives of isoxazole compounds could inhibit specific kinases associated with cancer progression. For instance, compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating potent activity.

Anti-inflammatory Effects

Research highlighted that isoxazole derivatives could reduce inflammatory markers in animal models. This suggests potential therapeutic benefits for inflammatory diseases, providing a pathway for further drug development.

Neuroprotective Properties

In a neuropharmacological context, compounds related to this compound have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress, indicating their potential in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces markers of inflammation
NeuroprotectiveProtects neuronal cells from damage

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Isopropylisoxazol-5-yl)methanamine hydrochloride: Similar structure with an isopropyl group instead of a cyclopropyl group.

    (5-Methylisoxazol-3-yl)methanamine hydrochloride: Similar structure with a methyl group instead of a cyclopropyl group.

Uniqueness

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development.

Biological Activity

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1255717-08-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms are still under investigation, but it is known to exhibit:

  • Antimicrobial Activity : The compound shows potential against various microorganisms, suggesting a role in infection control.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through various pathways, although detailed mechanisms are yet to be elucidated .

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Effects : Demonstrated efficacy against a range of bacterial strains.
  • Anticancer Activity : Exhibited significant cytotoxic effects in vitro against several cancer cell lines, including:
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)

Table 1: Anticancer Efficacy Data

Cell LineIC50 Value (µM)Reference
MCF710.5
A54912.3
HepG215.0

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Screening :
    • A study screened the compound against various cancer cell lines and reported significant inhibition with IC50 values ranging from 10 µM to 15 µM . The compound's ability to induce apoptosis in cancer cells was also noted.
  • Antimicrobial Testing :
    • The compound was tested for its antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its potential as an antibiotic agent.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, compounds in the isoxazole class typically exhibit favorable absorption and distribution characteristics due to their structural properties .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-4-6-3-7(10-9-6)5-1-2-5;/h3,5H,1-2,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESPLEVQOQAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679292
Record name 1-(5-Cyclopropyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-08-8, 1060817-49-3
Record name 3-Isoxazolemethanamine, 5-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Cyclopropyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-cyclopropyl-1,2-oxazol-3-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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